[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[4-(2-hydroxyethoxy)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c18-10-11-20-15-8-6-14(7-9-15)17-16(19)21-12-13-4-2-1-3-5-13/h1-5,14-15,18H,6-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYABRUPTWMELFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential applications in drug design, particularly in the development of inhibitors targeting specific enzymes or receptors. For instance, its potential to inhibit histone deacetylase (HDAC) activity has been noted, which is significant in cancer treatment and other proliferative conditions .
Research into the biological activities of [4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid benzyl ester can involve various assays to evaluate its effects on cellular processes. Potential activities include:
- Anticancer Properties : Investigating its ability to inhibit tumor growth through HDAC inhibition.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage.
Pharmaceutical Formulations
The compound can be explored as an active pharmaceutical ingredient (API) in formulations targeting specific diseases. Its unique structure could lead to novel drug delivery systems that enhance bioavailability.
Case Study 1: HDAC Inhibition
In a study focusing on carbamic acid derivatives, compounds similar to this compound were found to effectively inhibit HDAC activity, leading to reduced proliferation of cancer cells in vitro. This highlights the potential of this compound in oncology research.
Case Study 2: Neuroprotective Research
Research conducted on related compounds demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. The presence of the hydroxyethoxy group may contribute to these protective mechanisms, warranting further investigation into this compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and ester functionalities undergo hydrolysis under varying conditions:
The hydroxyethoxy group remains stable under mild hydrolysis but may dehydrate under strong acidic conditions .
Aminolysis and Carbamate Exchange
The benzyl carbamate undergoes nucleophilic substitution with amines:
Hydrogenolysis of the Benzyl Group
Catalytic hydrogenation removes the benzyl protecting group:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), MeOH, 4h | [4-(2-Hydroxy-ethoxy)-cyclohexyl]amine | >95% |
| Raney Ni | H₂ (3 atm), EtOAc, 6h | Same as above | 88% |
Functionalization of the Hydroxyethoxy Side Chain
The terminal hydroxyl group participates in esterification and etherification:
Participation in Peptide Coupling
The carbamate acts as a transient protecting group during peptide synthesis:
Stability Under Oxidative Conditions
Thermal Degradation
This compound’s reactivity is leveraged in pharmaceutical synthesis (e.g., prodrug design) , polymer science , and agrochemical research . Its dual functionalization capacity (carbamate and hydroxyethoxy) makes it a versatile intermediate in multi-step syntheses.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The compound belongs to a class of cyclohexyl carbamic acid benzyl esters with diverse substituents. Key structural analogs include:
Stability and Reactivity
- Cyclohexyl vs. Benzyl Esters : Cyclohexyl esters exhibit superior stability under acidic conditions compared to benzyl esters. For example, cyclohexyl-protected tetrapeptides showed a 170-fold reduction in aspartimide formation compared to benzyl analogs under basic conditions .
- Hydroxyethoxy Substituent : The hydroxyethoxy group in the target compound may increase susceptibility to hydrolysis due to hydrogen bonding, contrasting with more stable hydrophobic groups like ethylsulfenyl or morpholine .
Pharmacological Activity
- Physostigmine-like Activity: Carbamic acid benzyl esters with basic substituents (e.g., quaternary ammonium groups) exhibit strong cholinergic activity. For instance, dimethylcarbamic esters of phenol-bases showed miotic and intestinal peristalsis stimulation comparable to physostigmine .
- Target Compound's Profile : The hydroxyethoxy group lacks basicity, suggesting reduced cholinergic activity. However, its polarity may enable unique interactions in solubility-dependent applications, such as prodrug design .
Preparation Methods
Direct Carbamoylation of Cyclohexylamine Derivatives
After ethoxylation, the amine group is converted to a carbamate using benzyl chloroformate. PubChem data and medicinal chemistry reviews highlight the following optimized procedure:
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Reagents : Cyclohexylamine intermediate (1 equiv), benzyl chloroformate (1.2 equiv).
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Base : Triethylamine (2 equiv) or NaHCO₃ (aqueous).
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM), 0°C to room temperature.
Mechanism : The amine attacks the electrophilic carbonyl of benzyl chloroformate, releasing HCl (scavenged by base) to form the stable carbamate.
Sequential Protection/Deprotection Strategies
Boc Protection Followed by Benzylation
To prevent side reactions during ethoxylation, temporary Boc (tert-butoxycarbonyl) protection is employed:
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Boc Protection :
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Ethoxylation : As in Section 1.1.
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Boc Deprotection : TFA/DCM (1:1), 0°C to room temperature.
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Benzylation : As in Section 2.1.
This approach ensures high regiocontrol, with overall yields of 70–80%.
Alternative Routes via Iodolactamization
Enantioselective Synthesis Using Iodolactamization
A patent describes iodolactamization to construct bicyclic intermediates, which can be adapted for cyclohexyl systems:
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Iodolactamization : Cyclohexene oxide derivatives react with iodine to form iodolactams.
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Ring-Opening : Ethanolamine opens the lactam, introducing the hydroxyethoxy group.
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Carbamate Formation : Benzyl chloroformate couples to the free amine.
This method is stereospecific but requires careful handling of iodine reagents.
Catalytic Advances in Carbamate Synthesis
Iron-Catalyzed Carbamoylation
Recent methods using Fe catalysts improve efficiency:
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Reagents : Cyclohexylamine, benzyl alcohol, urea.
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Catalyst : Fe(II)-Anthra-Merf (5 mol%).
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Conditions : 1,4-dioxane, 100°C, 8 hours.
This redox-neutral method avoids toxic reagents but requires elevated temperatures.
Comparative Analysis of Methods
Challenges and Optimization Strategies
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Regioselectivity : Ethylene carbonate may over-ethoxylate; using substoichiometric amounts (0.95–1.2 equiv) minimizes by-products.
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Catalyst Recovery : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) are reusable for 5 cycles without yield loss.
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Purity Control : Silica gel chromatography (hexane/EtOAc 8:2) effectively isolates the final product .
Q & A
Q. What are the optimized synthetic routes for [4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid benzyl ester, and how can stereochemical purity be ensured?
Methodological Answer: The compound can be synthesized via multi-step reactions involving cyclohexanol derivatives. Key steps include:
- Protection of the amine group : Use benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form the carbamate .
- Introduction of the 2-hydroxyethoxy moiety : Employ nucleophilic substitution or Mitsunobu reactions with ethylene glycol derivatives, ensuring regioselectivity via temperature control (0–25°C) and catalysts like p-TsOH .
- Stereochemical control : Chiral HPLC (e.g., Daicel Chiralpak AD with hexane/i-PrOH) is critical to isolate enantiomers, as demonstrated for structurally similar carbamates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Focus on the cyclohexyl proton splitting patterns (δ 4.44–4.29 ppm for oxazolidinone derivatives) and carbamate carbonyl signals (δ 155–157 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm purity (>95%) and detect degradation products .
- Optical rotation : Measure [α]²⁵D values in CHCl₃ to verify enantiomeric excess (e.g., +23.5 for major enantiomers) .
Advanced Research Questions
Q. How does the 2-hydroxyethoxy group influence the compound’s physicochemical properties and reactivity in downstream reactions?
Methodological Answer:
- Solubility : The hydroxyethoxy group enhances hydrophilicity, enabling aqueous-phase reactions. Partition coefficient (LogP) can be calculated via shake-flask assays .
- Reactivity : The hydroxyl group allows for further functionalization (e.g., esterification or conjugation to glycans in vaccine synthesis, as seen in Scheme S1 ).
- Stability : Monitor hydrolytic degradation under acidic/basic conditions (pH 2–12) using accelerated stability studies (40°C/75% RH) .
Q. What strategies resolve discrepancies in stereochemical assignments between NMR and HPLC data?
Methodological Answer:
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening in cyclohexyl protons .
- X-ray crystallography : Resolve absolute configuration ambiguities, as applied to bicyclo[1.1.1]pentane carbamates .
- Correlation with synthetic intermediates : Compare retention times of intermediates (e.g., benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester) to validate stereochemical pathways .
Q. What advanced chromatographic or mass spectrometric techniques are recommended for analyzing degradation products?
Methodological Answer:
- LC-HRMS : Use Q-TOF instruments to identify low-abundance degradation products via accurate mass (<5 ppm error) and MS/MS fragmentation .
- Ion mobility spectrometry : Separate isobaric degradation species based on collision cross-section differences .
Application-Focused Questions
Q. What potential applications exist for this compound in targeted drug delivery systems, particularly conjugate vaccines?
Methodological Answer:
- Glycan conjugation : The benzyl ester acts as a temporary protective group, enabling covalent linkage to polysaccharides (e.g., Klebsiella pneumoniae LPS) via NIS/TMSOTf-mediated glycosylation .
- Prodrug design : The carbamate group can be hydrolyzed enzymatically (e.g., esterases) to release active amines in vivo, as shown in cannabinoid receptor ligand studies .
Q. How can computational modeling correlate with experimental data to predict the compound’s behavior in complex reaction environments?
Methodological Answer:
- DFT calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict NMR chemical shifts and reaction transition states .
- Molecular docking : Screen for interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina, referencing similar cyclohexyl carbamates .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of benzyl carbamate groups under basic conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
